molecular formula C26H44O2 B1234418 Hexacosatetraenoic acid CAS No. 90829-84-8

Hexacosatetraenoic acid

Cat. No.: B1234418
CAS No.: 90829-84-8
M. Wt: 388.6 g/mol
InChI Key: MHWUJHJVQVPKHD-KVKDIOEXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosatetraenoic acid (C26:4,n-6) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the n-6 series. It contains 26 carbon atoms and 4 double bonds, with the first double bond at the sixth carbon from the methyl end (n-6). This fatty acid is synthesized in mammalian tissues, particularly the brain and testes, through elongation and desaturation of shorter-chain precursors like arachidonic acid (C20:4,n-6) . Key findings include:

  • Biosynthesis: In neonatal rat brain, C26:4,n-6 is elongated to form C28–C36 tetraenoic acids and C26–C28 pentaenoic acids, demonstrating its role as a substrate for further elongation .
  • Metabolism: It undergoes β-oxidation in peroxisomes, releasing acetate for de novo synthesis of shorter-chain fatty acids (C14–C24) .
  • Biological Significance: C26:4,n-6 is enriched in phosphatidylcholine species in rat and human brain membranes, contributing to membrane fluidity and signaling .

Properties

CAS No.

90829-84-8

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-hexacosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h18-25H,2-17H2,1H3,(H,27,28)/b19-18+,21-20+,23-22+,25-24+

InChI Key

MHWUJHJVQVPKHD-KVKDIOEXSA-N

SMILES

CCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Synonyms

hexacosatetraenoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar VLC-PUFAs

Chain Length and Double Bond Variations

Compound Chain Length Double Bonds Series Key Tissues Metabolic Role
Hexacosatetraenoic (C26:4,n-6) 26 4 n-6 Brain, testes Membrane phospholipid precursor
Hexacosapentaenoic (C26:5,n-6) 26 5 n-6 Rat testes Derived from C20:4,n-6 elongation
Octacosapentaenoic (C28:5,n-6) 28 5 n-6 Rat testes Elongation product of C26:5,n-6
Tetracosahexaenoic (C24:6,n-3) 24 6 n-3 Retina, brain Precursor for DHA synthesis
Docosahexaenoic (C22:6,n-3) 22 6 n-3 Retina, brain Photoreceptor function

Key Observations :

  • Chain Length vs. Function : Longer chains (C26–C36) are associated with membrane structural roles , while shorter chains (C20–C24) are more involved in signaling (e.g., arachidonic acid derivatives) .
  • Double Bonds : Higher unsaturation (e.g., C24:6,n-3) correlates with enhanced membrane fluidity , critical for retinal photoreceptor kinetics .

Metabolic Pathways

Catabolic Pathways
  • C26:4,n-6 : Undergoes β-oxidation in peroxisomes, producing acetate for shorter-chain FA synthesis .
  • C26:0 (Hexacosanoic acid): A saturated VLC-FA linked to peroxisomal disorders (e.g., Zellweger syndrome) due to defective β-oxidation .

Functional Comparison with n-3 and n-6 Series

n-6 vs. n-3 VLC-PUFAs

Feature n-6 VLC-PUFAs (e.g., C26:4,n-6) n-3 VLC-PUFAs (e.g., C22:6,n-3)
Biosynthetic Origin Arachidonic acid elongation α-Linolenic acid elongation
Membrane Localization Brain phosphatidylcholine Retinal rhodopsin membranes
Disease Association Accumulates in peroxisomal disorders Deficiency linked to retinal degeneration

Functional Divergence :

  • n-6 Series: Pro-inflammatory signaling precursors (e.g., eicosanoids from C20:4,n-6) and structural components in neural tissues .
  • n-3 Series : Anti-inflammatory mediators and critical for neurodevelopment and photoreceptor function .

Clinical and Pathological Relevance

  • Peroxisomal Disorders: C26:4,n-6 and other VLC-PUFAs accumulate in X-linked adrenoleukodystrophy and Zellweger syndrome, impairing membrane integrity .
  • Dietary Modulation : Increasing dietary n-3 fatty acids (e.g., C22:6,n-3) reduces n-6 VLC-PUFA levels in photoreceptors, highlighting competitive interactions .

Data Tables: Key Research Findings

Table 1. Metabolic Products of C26:4,n-6 in Rat Brain

Substrate Products Formed Mechanism Reference
[1-14C]C26:4,n-6 C28–C36 tetraenoic acids Elongation/desaturation
[1-14C]C26:4,n-6 C14–C24 saturated/monoenoic β-oxidation of acetate

Table 2. Tissue-Specific Enrichment of VLC-PUFAs

Tissue Enriched VLC-PUFA Function Reference
Rat Brain C26:4,n-6 in phosphatidylcholine Membrane structure
Human Retina C24:6,n-3 Rhodopsin regeneration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.